molecular formula C6H11NO2 B1662236 Nipecotic acid CAS No. 60252-41-7

Nipecotic acid

Numéro de catalogue: B1662236
Numéro CAS: 60252-41-7
Poids moléculaire: 129.16 g/mol
Clé InChI: XJLSEXAGTJCILF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Méthodes De Préparation

L'acide nipécotique peut être synthétisé par différentes méthodes. Une voie de synthèse courante implique l'amination réductrice d'un dérivé de l'acide nipécotique avec un substituant N-alkyle présentant une fonction aldéhyde terminale avec des amines secondaires tricycliques . Cette méthode permet la construction de dérivés de l'acide nipécotique avec des longueurs d'espaceur et des substituants variables, ce qui peut influencer leur activité biologique . Les méthodes de production industrielle de l'acide nipécotique impliquent généralement des voies de synthèse similaires, mais à plus grande échelle, assurant la disponibilité du composé pour la recherche et les applications pharmaceutiques.

Analyse Des Réactions Chimiques

Esterification and Amidation Reactions

Nipecotic acid undergoes esterification and amidation to improve blood-brain barrier penetration. These derivatives often serve as GABA reuptake inhibitors or prodrugs:

Key Reactions:

  • Ethyl ester formation : Reacted with ethanol under acid catalysis to produce ethyl nipecotate, a precursor for further modifications .

  • Amide derivatives : Coupled with carboxylic acids (e.g., 3,5-di-tert-butyl-4-hydroxybenzoic acid) using N,N-dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) .

Stability Challenges:

  • Esters with five-carbon allenic spacers (e.g., rac-11d ) decomposed during reverse-phase MPLC purification due to reversible 6-endo-trig cyclization (Scheme 2) .

  • Decomposition was solvent-dependent: stable in aqueous workup but degraded in MeOH/H₂O during lyophilization .

Copper-Catalyzed Cross-Coupling

This compound derivatives with allenic spacers were synthesized via Cu(I)-mediated reactions:

Synthetic Routes:

  • Diaryldiazomethane coupling : Terminal alkynes (e.g., rac-12 ) reacted with diaryldiazomethanes (e.g., 13a-f ) to form four- and five-carbon allenic spacers (Scheme 1) .

  • N-Tosylhydrazone coupling : Reaction with 6-methoxy-1-tetralone N-tosylhydrazone (18 ) yielded diastereomeric esters (rac-14g ), hydrolyzed to carboxylic acids (rac-8g ) in 61% yield .

Reaction Outcomes:

Spacer LengthYield (%)Stability
4-carbon60–61High
5-carbon50–60Low

Examples:

  • Glucose/tyrosine conjugates : Synthesized via esterification, showing stability in pH 7.4 buffer and susceptibility to enzymatic hydrolysis .

  • Anti-convulsant activity : Prodrugs reduced seizures in DBA/2 mice, confirming in vivo efficacy .

Hydrolysis Data:

ProdrugHalf-life (pH 7.4)Enzymatic Hydrolysis Rate
Glucose ester>24 hFast
Galactose ester>24 hModerate

Cyclization Side Reactions:

  • Five-carbon spacer derivatives (e.g., rac-11d ) underwent 6-endo cyclization to form tricyclic compound 17 during purification (Scheme 2) .

  • Substituent effects: p-Chloro groups accelerated decomposition, while p-fluoro groups stabilized the structure .

Synthetic Optimization Strategies

  • Solvent selection : Dichloromethane with DMF additives improved solubility for coupling reactions .

  • Purification avoidance : Skipping MPLC for aqueous workup prevented decomposition of sensitive derivatives (e.g., rac-11d ) .

Applications De Recherche Scientifique

Neuroprotective Properties

Mechanism of Action : Nipecotic acid enhances GABAergic neurotransmission by inhibiting the reuptake of GABA, the primary inhibitory neurotransmitter in the central nervous system (CNS). This action leads to increased GABA levels in the synaptic cleft, facilitating inhibitory signaling and potentially mitigating excitotoxicity associated with neurodegenerative diseases.

Research Findings :

  • A study highlighted that this compound derivatives exhibited significant antioxidant properties, acting as lipid peroxidation inhibitors with an IC50 as low as 20 μM. These compounds also demonstrated potential as acetylcholinesterase inhibitors, which are crucial in the context of Alzheimer's disease (AD) treatment .
  • This compound has shown efficacy in reducing rat paw edema induced by carrageenan by up to 61%, indicating anti-inflammatory properties that could be beneficial in neuroinflammatory conditions .

Alzheimer's Disease and Cognitive Disorders

Therapeutic Potential : this compound and its derivatives are being explored as multi-targeting agents in the treatment of Alzheimer's disease due to their ability to modulate oxidative stress and inflammation, which are significant contributors to AD pathology.

Case Studies :

  • In experimental models, this compound derivatives were synthesized and tested for their neuroprotective effects against oxidative stress and inflammation. Results indicated that these compounds could enhance cognitive function by targeting multiple pathways involved in AD progression .
  • The compound's ability to inhibit acetylcholinesterase suggests a dual mechanism where it not only enhances GABAergic transmission but also improves cholinergic signaling, which is often impaired in AD patients .

Antiepileptic Applications

Clinical Trials : this compound has been investigated for its potential use as an antiepileptic agent. A specific derivative demonstrated promising results in reducing seizure activity in animal models.

Findings from Trials :

  • In a study on pentylenetetrazole (PTZ)-induced seizures, this compound showed a dose-dependent effect on latency to convulsions, suggesting its potential utility in managing epilepsy .

Behavioral Studies

Impact on Depression and Anxiety : Research indicates that this compound may play a role in modulating behaviors associated with stress and anxiety disorders.

Experimental Evidence :

  • In maternal deprivation models, this compound administration altered behavior significantly, suggesting its potential as a therapeutic agent for mood disorders .

Summary Table of Applications

Application AreaMechanism of ActionKey Findings
NeuroprotectionGABA reuptake inhibitionAntioxidant properties; reduces oxidative stress
Alzheimer's DiseaseMulti-targeting agent; enhances GABA and cholinergic signalingImproves cognitive function; inhibits acetylcholinesterase
AntiepilepticReduces excitability through enhanced GABA signalingDose-dependent reduction in seizure latency
Behavioral ModulationAlters neurotransmitter dynamicsModifies stress-related behaviors

Comparaison Avec Des Composés Similaires

L'acide nipécotique est souvent comparé à d'autres inhibiteurs de la recapture du GABA, tels que la tiagabine et la deramciclane . Bien que tous ces composés partagent un mécanisme d'action similaire, l'acide nipécotique est unique dans sa structure et ses propriétés de liaison spécifiques. La tiagabine, par exemple, est un inhibiteur de la recapture du GABA plus puissant, mais elle a une structure chimique et un profil pharmacocinétique différents . La deramciclane, quant à elle, est principalement utilisée comme anxiolytique et exerce des effets supplémentaires sur les récepteurs de la sérotonine . Ces différences mettent en évidence le caractère unique de l'acide nipécotique et ses avantages potentiels dans certaines applications thérapeutiques.

Conclusion

L'acide nipécotique est un composé polyvalent doté d'un potentiel important dans la recherche scientifique et les applications thérapeutiques. Sa capacité à inhiber la recapture du GABA en fait un outil précieux pour étudier les troubles neurologiques et développer de nouveaux traitements. Les diverses voies de synthèse et les réactions chimiques qu'il subit renforcent encore son utilité dans la recherche et l'industrie. Au fur et à mesure que la recherche se poursuit, l'acide nipécotique et ses dérivés pourraient offrir un nouvel espoir aux patients atteints d'épilepsie, de dépression et d'autres affections neurologiques.

Activité Biologique

Nipecotic acid, a derivative of piperidine-3-carboxylic acid, is primarily recognized for its role as a GABA uptake inhibitor. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in neurodegenerative diseases and epilepsy. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and recent research findings.

This compound functions mainly by inhibiting the GABA transporter (GAT), which leads to increased levels of GABA in the synaptic cleft. This mechanism enhances inhibitory neurotransmission, making this compound a valuable tool in studying GABAergic signaling pathways. Research has shown that this compound can directly activate GABAA-like ion channels, further supporting its role in modulating GABAergic activity .

Therapeutic Applications

1. Neurodegenerative Disorders

Recent studies have indicated that this compound derivatives may serve as multi-target agents against Alzheimer's Disease (AD). These compounds exhibit significant antioxidant properties and can inhibit oxidative stress and inflammation—key factors in the progression of neurodegeneration. For instance, ethyl nipecotate has been shown to act as a potent inhibitor of lipid peroxidation and oxidative protein glycation, with IC50 values as low as 20 μM .

2. Epilepsy Treatment

This compound has been evaluated for its antiepileptic properties. A derivative of this compound has entered clinical trials targeting epilepsy, demonstrating efficacy in enhancing GABAergic transmission and reducing seizure activity . The compound's ability to cross the blood-brain barrier (BBB) is crucial for its therapeutic effectiveness.

In Vitro Studies

In vitro studies have demonstrated that this compound can induce inward currents similar to those produced by GABA itself. For example, application of 1 mM this compound to neuronal patches resulted in inward currents comparable to those induced by 300 μM GABA . This suggests that this compound not only inhibits GABA uptake but may also mimic GABA's effects on neuronal excitability.

In Vivo Studies

In vivo research has shown that this compound significantly reduces paw edema in rat models, indicating anti-inflammatory properties. Compounds derived from this compound demonstrated reductions in edema by up to 61% when tested against carrageenan-induced inflammation .

Table 1: Biological Activity of this compound Derivatives

Compound NameActivity TypeIC50 Value (μM)Notes
Ethyl NipecotateLipid Peroxidation Inhibitor20Strong antioxidant properties
This compoundAcetylcholinesterase Inhibitor47Potential for AD treatment
N-4,4-di(3-methylthien-2-yl)but-3-enyl this compoundAntiepileptic Agent-Under clinical trials

Case Studies

Case Study 1: Alzheimer’s Disease Research
A study focused on synthesizing novel this compound derivatives aimed at treating AD revealed that these compounds not only inhibited acetylcholinesterase but also exhibited antioxidant properties. The results suggest that targeting both cholinergic dysfunction and oxidative stress may enhance therapeutic outcomes in AD patients .

Case Study 2: Antiepileptic Trials
The derivative N-4,4-di(3-methylthien-2-yl)but-3-enyl this compound was tested in clinical settings for its efficacy in controlling seizures. Preliminary results indicated a significant reduction in seizure frequency among participants, supporting the hypothesis that enhancing GABAergic transmission can effectively manage epilepsy .

Propriétés

IUPAC Name

piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c8-6(9)5-2-1-3-7-4-5/h5,7H,1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJLSEXAGTJCILF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00870568
Record name 3-​Piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00870568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID8139863
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

498-95-3
Record name Nipecotic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=498-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nipecotic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498953
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-​Piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00870568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Piperidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.159
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NIPECOTIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1U1QTN40SY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Ethanol, 2-(5H-dibenzo[a,d]cyclohepten-5-yloxy)-, as prepared in Part B above (2 g) is dissolved in 40 ml of dry tetrahydrofuran to which triethylamine (1.7 g) is added at once. Methanesulfonyl chloride (0.014 g) is added dropwise and the mixture stirred for 20 min, after which it is filtered and evaporated. Then the methanesulfonate is dissolved in 80 ml of 2-butanone to which ethyl 3-piperidinecarboxylate (1.9 g) is added at once. 3.3 g of K2CO3 are added and the mixture refluxed overnight, then cooled, filtered and evaporated. The remaining oil is chromatographed on dry silica using 70% hexane: 30% ethyl acetate: 2% triethylamine as eluent. 3.4 g (75% yield) of 3-piperidinecarboxylic acid, 1-[2-[5H-dibenzo[a,d]cyclohepten-5-yloxy)ethyl]], ethyl ester is obtained.
[Compound]
Name
ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.014 g
Type
reactant
Reaction Step Three
Quantity
1.7 g
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nipecotic acid
Reactant of Route 2
Nipecotic acid
Reactant of Route 3
Nipecotic acid
Reactant of Route 4
Nipecotic acid
Reactant of Route 5
Nipecotic acid
Reactant of Route 6
Nipecotic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.